Diethyl (chloromethyl)phosphonate
Overview
Description
Diethyl (chloromethyl)phosphonate is a chemical compound that is part of the broader class of organophosphorus compounds. It is characterized by the presence of a phosphonate group attached to a chloromethyl moiety. This compound is of interest due to its utility in various synthetic applications, including the preparation of phosphonate derivatives and potential use in the synthesis of mixed metal-phosphonate materials .
Synthesis Analysis
The synthesis of diethyl (chloromethyl)phosphonate derivatives can be achieved through different methods. One approach involves the reaction of commercially available diethyl (1,1,1-trichloromethyl)phosphonate with aldehydes and ketones to generate (chlorovinyl)phosphonates in a single step, which can then be hydrogenated to saturated phosphonates . Another method includes the preparation of diethyl trichloromethylphosphonite from trichloromethyldichlorophosphine and ethanol in the presence of a base, followed by reaction with triethyl phosphite to obtain diethyl dichloromethylphosphonate .
Molecular Structure Analysis
The molecular structure of diethyl (chloromethyl)phosphonate derivatives has been elucidated using X-ray diffraction techniques. For instance, the crystal and molecular structure of diethyl[5,6-dichloro-1,3-benzodioxol-(2)]-phosphonate, a related compound, was determined, revealing a triclinic space group and providing insights into the geometry of the structure . Similarly, the structure of diethyl[bis-(p-chlorophenoxy)-methan]-phosphonate was solved, showing a triclinic space group and two molecules per unit cell .
Chemical Reactions Analysis
Diethyl (chloromethyl)phosphonate can undergo various chemical reactions. It can be used as an intermediate in the synthesis of alkynes, as demonstrated in the preparation of (4-methoxyphenyl)ethyne through condensation and elimination reactions . Additionally, it can react with nitrile oxides to form diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate under mild conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl (chloromethyl)phosphonate derivatives have been studied using various analytical techniques. For example, diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate was characterized by FTIR, FT-Raman, and UV-Vis spectroscopy. Density Functional Theory (DFT) calculations were performed to analyze the vibrational, electronic, and thermodynamic properties of the molecule. The HOMO-LUMO gap was determined to study the chemical behavior of the compound, and thermogravimetric analysis provided insights into its thermal stability .
Scientific Research Applications
Synthesis of Alkynes
Diethyl (dichloromethyl)phosphonate is used in the synthesis of alkynes, such as (4-methoxyphenyl)ethyne. This process involves condensation, elimination, reduction, and replacement reactions, demonstrating its versatility in organic synthesis (Marinetti & Savignac, 2003).
Synthesis of α-Aminophosphonates for Corrosion Inhibition
Diethyl (chloromethyl)phosphonate derivatives are synthesized for use as corrosion inhibitors in industrial processes. These α-aminophosphonates show effectiveness in reducing mild steel corrosion in acidic solutions, highlighting their industrial application potential (Gupta et al., 2017).
Reactivity with Aldehydes and Ketones
Diethyl (trichloromethyl)phosphonate reacts with aldehydes and ketones to generate (chlorovinyl)phosphonates in a single step, which can be further hydrogenated to saturated phosphonates. This showcases its reactivity and potential in creating various organic compounds (Lowen & Almond, 1994).
Application in Flame Retardancy
Triazine-phosphonate derivatives, including diethyl (chloromethyl)phosphonate, are investigated for their flame retardant properties on cotton fabrics. Understanding their thermal degradation process and mechanism of action contributes to enhancing fire safety in textile applications (Nguyen et al., 2015).
Use in Synthesizing Phosphonate Ligands
Phosphonate derivatives of diethyl (chloromethyl)phosphonate are used in synthesizing new classes of ligands, which can further react with various bases, providing a basis for diverse chemical applications and potential biological activities (Ochocki et al., 1997).
Role in Enhancing Anticorrosion Properties
Diethyl (phenylamino) methyl) phosphonate derivatives exhibit significant anticorrosion properties. Their synthesis and application in protecting metals from corrosion, especially in acidic environments, demonstrate their value in material science and engineering (Moumeni et al., 2020).
Safety And Hazards
Diethyl (chloromethyl)phosphonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
properties
IUPAC Name |
1-[chloromethyl(ethoxy)phosphoryl]oxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBIWKMCTWJLPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062883 | |
Record name | Phosphonic acid, (chloromethyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (chloromethyl)phosphonate | |
CAS RN |
3167-63-3 | |
Record name | Diethyl P-(chloromethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3167-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phosphonic acid, P-(chloromethyl)-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003167633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl (chloromethyl)phosphonate | |
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Record name | Phosphonic acid, P-(chloromethyl)-, diethyl ester | |
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Record name | Phosphonic acid, (chloromethyl)-, diethyl ester | |
Source | EPA DSSTox | |
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Record name | Diethyl (chloromethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.666 | |
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Record name | Diethyl (chloromethyl)phosphonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3LYK2K3U6 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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